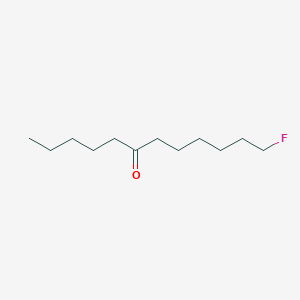
6-Dodecanone, 12-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dodecanone, 12-fluoro- is an organic compound with the molecular formula C12H23FO It is a fluorinated ketone, where the fluorine atom is positioned on the 12th carbon of the dodecanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dodecanone, 12-fluoro- typically involves the fluorination of 6-Dodecanone. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of 6-Dodecanone, 12-fluoro- may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 6-Dodecanone, 12-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 12-fluorododecanoic acid.
Reduction: Formation of 12-fluoro-6-dodecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Dodecanone, 12-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms involving fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mecanismo De Acción
The mechanism of action of 6-Dodecanone, 12-fluoro- involves its interaction with molecular targets through its ketone and fluorine functionalities. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets, while the ketone group can participate in nucleophilic addition or substitution reactions. These interactions can modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
6-Dodecanone: The non-fluorinated analog of 6-Dodecanone, 12-fluoro-.
12-Fluorododecanoic acid: The oxidized form of 6-Dodecanone, 12-fluoro-.
6-Dodecanol: The reduced form of 6-Dodecanone.
Uniqueness: 6-Dodecanone, 12-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Propiedades
Número CAS |
3833-07-6 |
|---|---|
Fórmula molecular |
C12H23FO |
Peso molecular |
202.31 g/mol |
Nombre IUPAC |
12-fluorododecan-6-one |
InChI |
InChI=1S/C12H23FO/c1-2-3-6-9-12(14)10-7-4-5-8-11-13/h2-11H2,1H3 |
Clave InChI |
VIIIFBSDFZIZBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CCCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


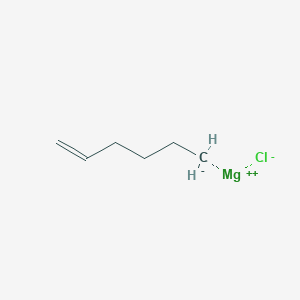
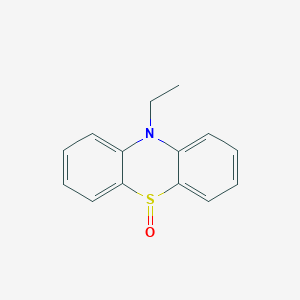
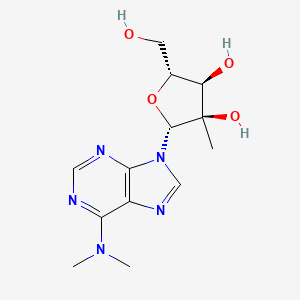
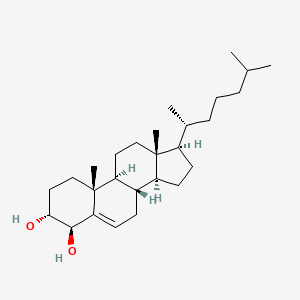
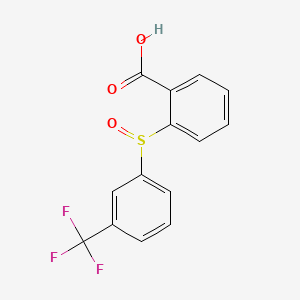

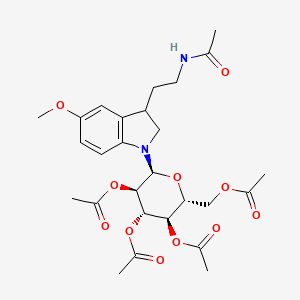
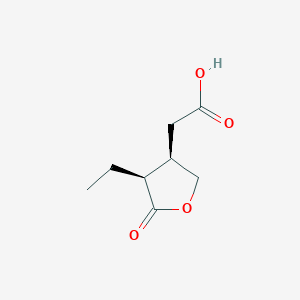
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
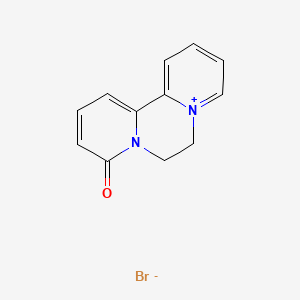
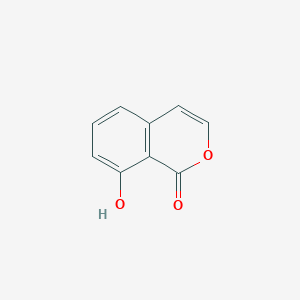
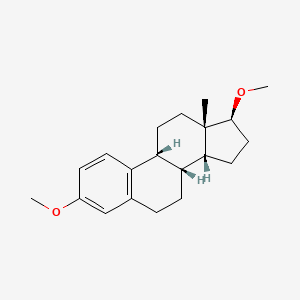
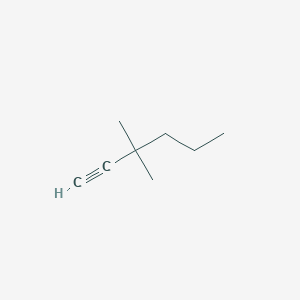
![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
